
2-phenylacetic acid;1-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylacetic acid and 1-phenylpiperazine are two distinct organic compounds that have garnered significant interest in various fields of research and industry. 2-Phenylacetic acid is an organic compound containing a phenyl functional group and a carboxylic acid functional group. It is a white solid with a strong honey-like odor . 1-Phenylpiperazine is a derivative of piperazine, a heterocyclic organic compound, and is known for its applications in pharmaceuticals and other industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Phenylpiperazine can be synthesized through various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods often involve specific reaction conditions such as the presence of bases like DBU and the use of protective groups.
2-Phenylacetic acid can be prepared by the hydrolysis of benzyl cyanide . This method involves the reaction of benzyl cyanide with water under acidic or basic conditions to yield 2-phenylacetic acid.
Industrial Production Methods
Industrial production of 1-phenylpiperazine often involves large-scale chemical synthesis using the methods mentioned above, optimized for higher yields and purity. The production of 2-phenylacetic acid on an industrial scale typically involves the hydrolysis of benzyl cyanide, which is a well-established method in the chemical industry .
Análisis De Reacciones Químicas
Types of Reactions
2-Phenylacetic acid undergoes various chemical reactions, including ketonic decarboxylation to form ketones . It can also be condensed with itself to form dibenzyl ketone or with a large excess of another carboxylic acid to form phenylacetone .
1-Phenylpiperazine can participate in various reactions, including substitution and cyclization reactions. These reactions often involve common reagents such as sulfonium salts and bases like DBU .
Common Reagents and Conditions
2-Phenylacetic acid: Common reagents include acetic anhydride for condensation reactions and water for hydrolysis reactions.
1-Phenylpiperazine: Common reagents include sulfonium salts and bases like DBU for cyclization reactions.
Major Products Formed
2-Phenylacetic acid: Major products include dibenzyl ketone and phenylacetone.
1-Phenylpiperazine: Major products depend on the specific reaction but can include various substituted piperazines.
Aplicaciones Científicas De Investigación
2-Phenylacetic acid is used in the synthesis of various pharmaceuticals and as a precursor in organic synthesis . It is also an active auxin, a type of plant hormone, and has applications in plant biology .
1-Phenylpiperazine is widely employed in pharmaceuticals, including drugs such as trimetazidine, ranolazine, and aripiprazole . It is also used as an intestinal permeation enhancer in drug delivery systems .
Mecanismo De Acción
2-Phenylacetic acid acts as an auxin in plants, regulating various aspects of plant growth and development . It is also involved in the metabolism of phenylalanine in humans .
1-Phenylpiperazine enhances transepithelial transport with minimal cytotoxicity, making it useful as an intestinal permeation enhancer . Its mechanism involves interactions with the intestinal epithelium to increase permeability.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylacetic acid: Similar compounds include benzoic acid, phenylpropanoic acid, and cinnamic acid.
1-Phenylpiperazine: Similar compounds include other piperazine derivatives such as 1-methyl-4-phenylpiperazine and 1-(4-methylphenyl)piperazine.
Uniqueness
2-Phenylacetic acid is unique due to its dual role as a precursor in organic synthesis and as an auxin in plant biology . 1-Phenylpiperazine stands out for its applications in pharmaceuticals and its effectiveness as an intestinal permeation enhancer with minimal cytotoxicity .
Propiedades
Número CAS |
23245-04-7 |
|---|---|
Fórmula molecular |
C18H22N2O2 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
2-phenylacetic acid;1-phenylpiperazine |
InChI |
InChI=1S/C10H14N2.C8H8O2/c1-2-4-10(5-3-1)12-8-6-11-7-9-12;9-8(10)6-7-4-2-1-3-5-7/h1-5,11H,6-9H2;1-5H,6H2,(H,9,10) |
Clave InChI |
DNFADVVFRPPBIC-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=CC=CC=C2.C1=CC=C(C=C1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


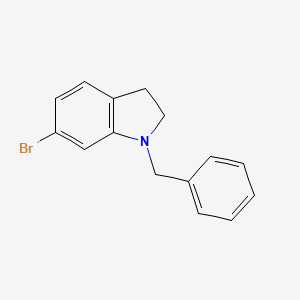
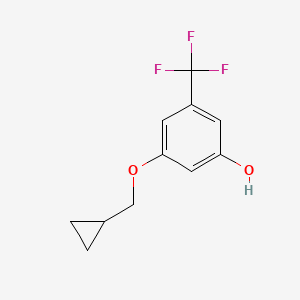
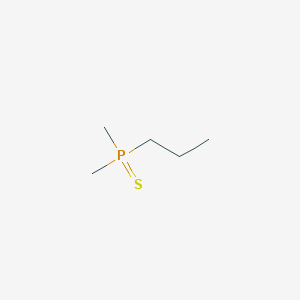
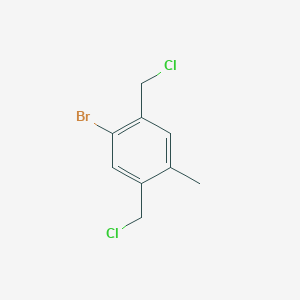

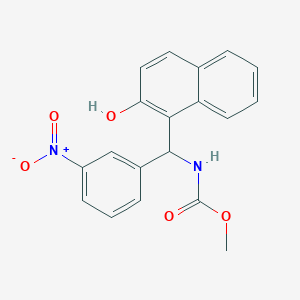

![5-Chloro-3-[(5-chloro-1,2,4-thiadiazol-3-yl)disulfanyl]-1,2,4-thiadiazole](/img/structure/B13988831.png)
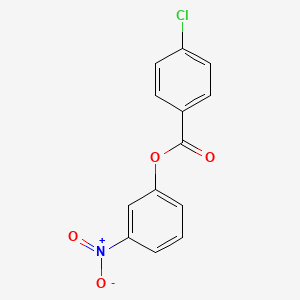

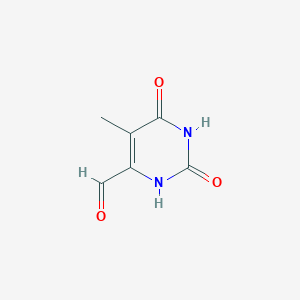
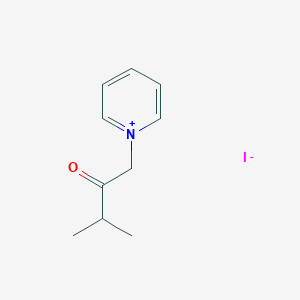
![5H-Pyrazolo[4,3-d]-1,2,3-triazin-4-amine,7-methyl-, 3-oxide](/img/structure/B13988860.png)
![Hexanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-](/img/structure/B13988861.png)
